molecular formula C15H24N6OS B2381695 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide CAS No. 1325405-77-3

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B2381695
CAS No.: 1325405-77-3
M. Wt: 336.46
InChI Key: SONLKJGFIRTMRN-UHFFFAOYSA-N
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Description

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide is a complex organic compound that features a tert-butyl group, a tetrazole ring, a sulfanyl linkage, and a cyanocyclohexyl group

Preparation Methods

The synthesis of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the tetrazole ring with tert-butyl halides.

    Formation of the sulfanyl linkage: This can be done by reacting the tetrazole derivative with a thiol compound.

    Attachment of the cyanocyclohexyl group: This step involves the reaction of the sulfanyl compound with a cyanocyclohexyl halide.

    Formation of the propanamide: This final step involves the amidation reaction with a suitable amine.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, possibly using continuous flow chemistry techniques.

Chemical Reactions Analysis

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate alkylating agents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), alkylating agents, and acidic or basic hydrolysis conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids.

Scientific Research Applications

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: This compound can be used in studies to understand the interaction of tetrazole-containing compounds with biological systems, including their binding to proteins and nucleic acids.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with metal ions or hydrogen bond donors/acceptors. The sulfanyl group can participate in redox reactions, while the cyanocyclohexyl group can provide hydrophobic interactions.

Comparison with Similar Compounds

Similar compounds to 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide include:

    2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyclohexyl)propanamide: This compound lacks the cyano group, which may affect its reactivity and binding properties.

    2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)butanamide: This compound has a butanamide instead of a propanamide, which may influence its steric and electronic properties.

    2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide: This compound has an acetamide instead of a propanamide, which may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, as well as potential for diverse chemical reactivity.

Properties

IUPAC Name

2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6OS/c1-11(23-13-18-19-20-21(13)14(2,3)4)12(22)17-15(10-16)8-6-5-7-9-15/h11H,5-9H2,1-4H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONLKJGFIRTMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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